(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate is a chiral compound with significant applications in organic synthesis, particularly in the formation of enantiomerically pure amino acids. Its molecular formula is and it has a molecular weight of 234.25 g/mol. This compound is classified as an imidazolidinone derivative, which plays a crucial role in various synthetic pathways due to its unique structural features.
The synthesis of (R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate typically involves several methods, including:
The structure of (R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate can be represented with the following characteristics:
InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
SXTMXSXWPZPIFG-SNVBAGLBSA-N
This compound features a five-membered imidazolidine ring with a carbonyl and ester functionality that contributes to its reactivity and utility in synthetic applications.
(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate participates in various chemical reactions:
Technical details regarding these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity.
The mechanism by which (R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate functions typically involves:
Key physical and chemical properties of (R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate include:
These properties are essential for determining suitable conditions for storage, handling, and application in laboratory settings.
(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate has several scientific uses:
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4